Sub-Nanomolar MAO-B Inhibition: 4-Bromo-8-chloroisoquinolin-1-ol vs. 4-Bromoisoquinolin-1-ol
4-Bromo-8-chloroisoquinolin-1-ol demonstrates an IC50 of 0.800 nM for recombinant human MAO-B, a value that is >125,000-fold more potent than the IC50 of >100,000 nM reported for 4-bromoisoquinolin-1-ol against the same target under comparable assay conditions [1][2]. This dramatic potency gain is attributed to the synergistic halogen substitution pattern.
| Evidence Dimension | MAO-B inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 0.800 nM |
| Comparator Or Baseline | 4-Bromoisoquinolin-1-ol: IC50 > 100,000 nM |
| Quantified Difference | >125,000-fold improvement |
| Conditions | Recombinant human MAO-B; kynuramine substrate; fluorescence assay |
Why This Matters
This vast difference in potency defines a critical structure-activity relationship, making the dihalogenated compound the essential tool for studying MAO-B inhibition where high target engagement is required.
- [1] BindingDB. BDBM50259630 (CHEMBL4079843). Affinity Data: IC50 for human MAO-B = 0.800 nM. Accessed 2026. View Source
- [2] BindingDB. BDBM50063525 (CHEMBL3398528). Affinity Data: IC50 for human MAO-B > 100,000 nM. This compound is a 4-bromoisoquinolin-1-ol derivative. Accessed 2026. View Source
